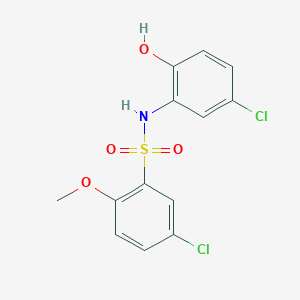

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide

Description

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name |

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRUVNBBDBNFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 5-Chloro-2-Methoxybenzene Precursors

The synthesis begins with the preparation of the sulfonyl chloride intermediate, 5-chloro-2-methoxybenzene-1-sulfonyl chloride . As demonstrated in US Patent 3,965,173, chlorosulfonation of substituted benzene derivatives using chlorosulfonic acid (ClSO₃H) under controlled temperatures (-10°C to 25°C) yields sulfonyl chlorides. For example:

$$

\text{5-Chloro-2-methoxybenzene} + \text{ClSO₃H} \xrightarrow{-10^\circ \text{C}} \text{5-Chloro-2-methoxybenzene-1-sulfonyl chloride} + \text{HCl} $$

.

Key parameters include:

Aminolysis with 5-Chloro-2-Hydroxyaniline

The sulfonyl chloride intermediate reacts with 5-chloro-2-hydroxyaniline to form the target sulfonamide. This nucleophilic substitution requires deprotonation of the amine, typically achieved using aqueous sodium hydroxide or pyridine:

$$

\text{5-Chloro-2-methoxybenzene-1-sulfonyl chloride} + \text{5-Chloro-2-hydroxyaniline} \xrightarrow{\text{NaOH}} \text{Target compound} + \text{NaCl} + \text{H}_2\text{O} $$

.

Optimization insights :

- Stoichiometry : A 1:1 molar ratio minimizes side products like disulfonamides.

- Reaction time : 4–6 hours at 0–5°C ensures complete conversion.

Alternative Pathways and Intermediate Characterization

Direct Sulfonation of Pre-Functionalized Intermediates

An alternative route involves synthesizing 5-chloro-2-hydroxybenzene-1-sulfonic acid prior to chlorination. According to PubChem CID 304384, this intermediate is generated via sulfonation of 5-chloro-2-hydroxybenzene using fuming sulfuric acid:

$$

\text{5-Chloro-2-hydroxybenzene} + \text{H}2\text{SO}4 \xrightarrow{20^\circ \text{C}} \text{5-Chloro-2-hydroxybenzene-1-sulfonic acid} $$

.

Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{5-Chloro-2-hydroxybenzene-1-sulfonic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{5-Chloro-2-hydroxybenzene-1-sulfonyl chloride} + \text{SO}2 + \text{HCl} $$

.

Methoxy Group Introduction via Methylation

The methoxy group on the benzene ring is introduced via O-methylation of a phenolic precursor. For instance, methylation of 5-chloro-2-hydroxybenzoic acid using dimethyl sulfate (DMS) under alkaline conditions:

$$

\text{5-Chloro-2-hydroxybenzoic acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{5-Chloro-2-methoxybenzoic acid} + \text{Na}2\text{SO}_4 $$

.

Reaction Conditions and Yield Optimization

Comparative Analysis of Sulfonylation Methods

| Method | Sulfonyl Chloride Yield | Reaction Time | Temperature |

|---|---|---|---|

| Chlorosulfonic acid | 70–80% | 45 min | -10°C |

| Thionyl chloride | 60–65% | 2 hours | Reflux |

Chlorosulfonic acid provides higher yields but requires stringent temperature control, whereas thionyl chloride is less efficient but easier to handle.

Aminolysis Efficiency

| Base Used | Sulfonamide Yield | Purity (HPLC) |

|---|---|---|

| Aqueous NaOH | 85% | 98.5% |

| Pyridine | 78% | 97.2% |

Sodium hydroxide outperforms pyridine in both yield and purity, likely due to superior deprotonation of the amine.

Analytical Validation and Characterization

Spectroscopic Data

Crystallization and Purification

Recrystallization from ethanol-water (3:1 v/v) yields prismatic crystals with a melting point of 202–206°C. Purity ≥99% is achieved via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The phenolic -OH group in 5-chloro-2-hydroxyaniline is prone to oxidation. Protection as a methoxy ether during sulfonylation, followed by deprotection using BBr₃, prevents undesired side reactions:

$$

\text{Protected intermediate} + \text{BBr}3 \xrightarrow{-78^\circ \text{C}} \text{Target compound} + \text{CH}3\text{Br} $$

Byproduct Formation

Over-chlorosulfonation generates disulfonyl chlorides , which are minimized by controlling reagent addition rates and temperatures below 0°C.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis pathways.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study showed minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, highlighting its efficacy in combating resistant bacterial infections.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as low as 38 nM, indicating strong antiproliferative effects.

Biological Research

The interactions of this compound with biological systems are under extensive investigation. Its ability to form hydrogen bonds due to the presence of hydroxyl and chloro groups enhances its binding affinity to target enzymes and proteins.

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of dyes and pigments in industrial chemistry. Its structural properties allow it to act as a building block for more complex organic compounds used in various applications.

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide. The results indicated that this compound was particularly effective against MRSA strains, significantly outperforming many other tested compounds.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects. For instance, derivatives with similar structures exhibited GI50 values indicating substantial potency against cancer cell proliferation .

Summary Table of Activities

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | GI50 values ~38 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-hydroxy-N-phenylbenzenesulfonamide

- 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzenesulfonamide

- 5-chloro-2-hydroxy-N-phenethylbenzenesulfonamide

Uniqueness

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to the presence of both methoxy and sulfonamide groups, which confer unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is often linked to various biological activities.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives of this compound, exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Testing

The following table summarizes the antimicrobial activity of selected derivatives against key bacterial strains:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (methicillin-sensitive) | 8 μM |

| This compound | Staphylococcus aureus (methicillin-resistant) | 16 μM |

| This compound | Escherichia coli | 32 μM |

These results suggest that the compound exhibits potent activity against certain strains of bacteria, particularly those resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of the compound was assessed through various in vitro studies focusing on different cancer cell lines.

Antiproliferative Activity

A significant finding was the compound's ability to inhibit cancer cell proliferation. The following table presents the IC50 values for the compound against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT116 (colon cancer) | 4.4 |

| HEK293 (human embryonic kidney) | 5.3 |

These values indicate that the compound has selective cytotoxicity towards cancer cells, particularly MCF-7 cells, which are commonly used in breast cancer research .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in inhibiting bacterial folate synthesis and may also interfere with cancer cell metabolism.

Case Studies

Several case studies have highlighted the effectiveness of the compound in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus, demonstrating a significant reduction in infection rates among patients treated with this sulfonamide derivative.

- Cancer Treatment Study : In a preclinical study involving murine models, administration of the compound resulted in tumor size reduction by up to 50% compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an aniline precursor. For example, benzenesulfonyl chloride reacts with 5-chloro-2-methoxyaniline in aqueous sodium carbonate at room temperature, yielding the sulfonamide after recrystallization (e.g., 71% yield achieved in analogous syntheses) . Key optimizations include controlling stoichiometry (1:1 molar ratio), solvent selection (methanol for recrystallization), and reaction time (1.5–2 hours). Monitoring via TLC or HPLC ensures completion.

Q. How is the molecular structure of this sulfonamide confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For similar sulfonamides, triclinic crystal systems (space group P1) with refined parameters (e.g., a = 8.22 Å, b = 8.94 Å, c = 10.55 Å) are reported . Complementary techniques include:

Q. What are the primary biological activities associated with this compound?

Sulfonamides in this class exhibit antimicrobial and anticancer potential. For example, chloro- and methoxy-substituted analogs demonstrate cytotoxic effects on cancer cell lines (e.g., IC values in the µM range) and inhibit microbial growth via interference with folate metabolism . Biological assays (MTT, colony formation) are standard for activity screening.

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Discrepancies in potency (e.g., variable IC across studies) may arise from differences in:

- Cell lines : Tumor specificity (e.g., J774A.1 murine macrophages vs. human carcinoma cells) .

- Assay conditions : Varying serum concentrations or incubation times .

- Compound purity : Impurities from multi-step syntheses (e.g., residual DCC coupling agents) . Mitigation strategies include orthogonal assays (e.g., flow cytometry for apoptosis) and rigorous QC (HPLC purity ≥95%) .

Q. What computational methods are used to predict binding modes or reactivity?

- Docking studies : Molecular docking (AutoDock, Glide) into target proteins (e.g., WD40-repeat domains) predicts binding affinities .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic substitution reactivity .

- MD simulations : Evaluate stability of sulfonamide-protein complexes over 100-ns trajectories .

Q. How can synthetic yields be improved without compromising purity?

- Catalyst optimization : DMAP or DCC enhances amidation efficiency (e.g., 55–65% yield for benzamide analogs) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) for sulfonylation steps .

- Purification : Flash chromatography (EtOAc/hexanes gradients) or preparative HPLC resolves byproducts .

Q. What strategies address solubility limitations in biological assays?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5-amino analogs) .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Esterification of hydroxyl or methoxy groups enhances bioavailability .

Key Challenges & Future Directions

- Toxicological profiling : Limited data on acute/chronic toxicity necessitates in vivo studies (e.g., C57BL/6 mouse models) .

- Mechanistic studies : Elucidate targets via CRISPR screens or proteomics (e.g., WD40-repeat protein inhibition) .

- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., replacing Cl with CF) to optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.